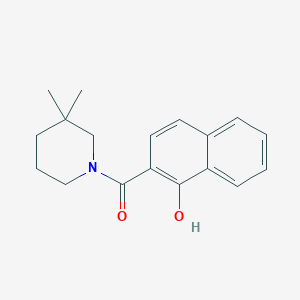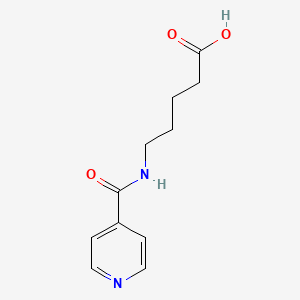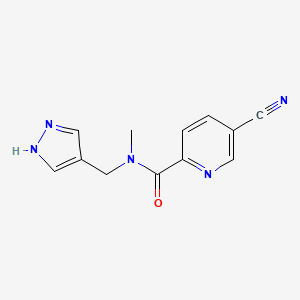
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide (referred to as CP-690,550) is a small molecule inhibitor of Janus kinase 3 (JAK3) that has shown potential in treating autoimmune diseases. JAK3 is a member of the JAK family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. CP-690,550 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
CP-690,550 selectively inhibits 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide and its downstream signaling molecules, including signal transducer and activator of transcription (STAT) proteins. CP-690,550 also inhibits the activation of T cells and B cells by reducing the expression of cytokine receptors on their surface.
Biochemical and physiological effects:
CP-690,550 has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, while increasing the production of anti-inflammatory cytokines, such as IL-10. CP-690,550 also reduces the proliferation of T cells and B cells, as well as their activation and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for use in lab experiments. It has high selectivity for 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide, which reduces the potential for off-target effects. CP-690,550 also has good oral bioavailability, which makes it suitable for use in animal models. However, CP-690,550 has some limitations, including its short half-life and the potential for immunosuppression, which can increase the risk of infection.
Direcciones Futuras
There are several future directions for the research on CP-690,550. One potential direction is to investigate its potential in treating other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to study the long-term safety and efficacy of CP-690,550 in clinical trials. Additionally, there is a need to develop more selective JAK inhibitors that target specific JAK isoforms, which could reduce the risk of side effects. Finally, there is a need to investigate the potential of CP-690,550 in combination with other immunosuppressive agents, which could improve its therapeutic efficacy.
Métodos De Síntesis
The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-cyano-6-methylpyridine with N-methyl-1H-pyrazole-4-carboxaldehyde to form 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carbaldehyde. This intermediate is then reacted with an amine, such as N-methyl-1H-pyrazole-4-carboxamide, to form CP-690,550. The synthesis of CP-690,550 has been optimized to improve its yield and purity.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has shown promising results in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 works by inhibiting 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide, which is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide, CP-690,550 reduces the activation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases.
Propiedades
IUPAC Name |
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-17(8-10-6-15-16-7-10)12(18)11-3-2-9(4-13)5-14-11/h2-3,5-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTERELXALOADSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CNN=C1)C(=O)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-N-methyl-N-(1H-pyrazol-4-ylmethyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B7577875.png)
![2-[(2,4-Dimethylcyclohexyl)amino]-1-(2-fluorophenyl)ethanol](/img/structure/B7577880.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7577896.png)
![1-(4-Chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol](/img/structure/B7577902.png)
![2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide](/img/structure/B7577909.png)
![4-(4-Bromo-3-fluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7577923.png)
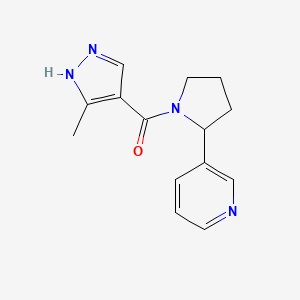
![[3-(1-Aminoethyl)piperidin-1-yl]-(5-bromopyridin-2-yl)methanone](/img/structure/B7577935.png)
![6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)
![(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7577948.png)
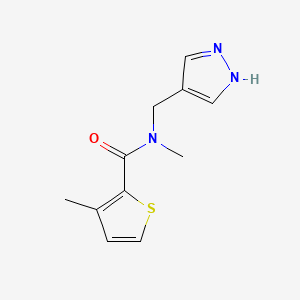
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)
